4-(benzimidazol-1-ylmethylamino)benzohydrazide
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Overview
Description
4-(Benzimidazol-1-ylmethylamino)benzohydrazide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzimidazol-1-ylmethylamino)benzohydrazide typically involves the condensation of an appropriately substituted diaminobenzene with 2-[4-(1,2,4-oxadiazol-5-on-3-yl)phenylamino]acetic acid, followed by hydrogenation . The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, and the process may involve heating at temperatures ranging from 140°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process may also involve additional purification steps to ensure the compound’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzimidazol-1-ylmethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
4-(Benzimidazol-1-ylmethylamino)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it valuable in studying biological pathways and mechanisms.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic uses, including anticancer, antimicrobial, and antiviral applications.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-(benzimidazol-1-ylmethylamino)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(benzimidazol-1-ylmethylamino)benzohydrazide include other benzimidazole derivatives such as:
- 2-(4-Aminophenyl)benzimidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .
Properties
CAS No. |
36837-45-3 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(benzimidazol-1-ylmethylamino)benzohydrazide |
InChI |
InChI=1S/C15H15N5O/c16-19-15(21)11-5-7-12(8-6-11)17-9-20-10-18-13-3-1-2-4-14(13)20/h1-8,10,17H,9,16H2,(H,19,21) |
InChI Key |
GQURSSJLUKANDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
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